molecular formula C21H25N3O2S2 B2385782 2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide CAS No. 1252826-06-4

2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B2385782
CAS No.: 1252826-06-4
M. Wt: 415.57
InChI Key: PXTIYRNIXJYNPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core with a ketone group at position 2. The 3-propyl substituent and the sulfanyl acetamide moiety at position 2 differentiate it from simpler analogs.

Properties

IUPAC Name

2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-phenylbutan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S2/c1-3-12-24-20(26)19-17(11-13-27-19)23-21(24)28-14-18(25)22-15(2)9-10-16-7-5-4-6-8-16/h4-8,11,13,15H,3,9-10,12,14H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTIYRNIXJYNPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC(C)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide is a member of the thienopyrimidine class, characterized by its complex heterocyclic structure. This compound has garnered attention due to its potential biological activities, which may have therapeutic implications in various medical fields.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N2O2SC_{18}H_{24}N_2O_2S, with a molecular weight of approximately 336.52 g/mol. The structure features a thieno[3,2-d]pyrimidine core linked to a sulfanyl group and an acetamide moiety, which are critical for its biological activity.

While specific mechanisms for this compound are not extensively documented, compounds in the thienopyrimidine class often exhibit biological activity through the inhibition of key enzymes or receptors involved in cellular processes. Potential mechanisms may include:

  • Enzyme Inhibition : Similar compounds have shown inhibition of cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways.
  • Receptor Modulation : Interaction with various receptors that regulate cell signaling pathways could also contribute to its biological effects.

Biological Activity Overview

Recent studies indicate that this compound exhibits a range of biological activities, including:

  • Anti-inflammatory Properties : Preliminary findings suggest that it may inhibit inflammatory mediators, similar to other thienopyrimidine derivatives.
  • Anticancer Activity : Some thienopyrimidine compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.
  • Antioxidant Effects : The presence of the thieno[3,2-d]pyrimidine structure may enhance its ability to scavenge free radicals.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of COX and LOX enzymes
AnticancerCytotoxicity against MCF-7 cell line
AntioxidantFree radical scavenging

Research Insights

  • In vitro Studies : In vitro assays have shown that derivatives of thienopyrimidine can significantly reduce the viability of cancer cells, indicating potential for further development as anticancer agents.
  • Molecular Docking Studies : Computational docking studies suggest that the compound can effectively bind to target proteins involved in inflammation and cancer progression, enhancing its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Modifications and Substituent Effects

The thieno[3,2-d]pyrimidinone scaffold is common in medicinal chemistry. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Substituents Notable Features Biological Activity (if reported)
Target Compound C₂₃H₂₆N₃O₂S₂ 464.65 g/mol 3-propyl, 2-sulfanylacetamide, N-(4-phenylbutan-2-yl) High lipophilicity due to branched alkyl and aryl groups Not explicitly reported
N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide () C₂₅H₂₅N₃O₂S₂ 463.61 g/mol 3-methyl, 7-phenyl, N-(4-butylphenyl) Reduced steric hindrance compared to target compound Supplier-listed as a pharmaceutical intermediate
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide () C₂₃H₁₉F₃N₃O₃S₂ 530.54 g/mol 3-(4-methylphenyl), 6,7-dihydro, N-(4-trifluoromethoxyphenyl) Enhanced electron-withdrawing effects from CF₃O group No direct activity data; ZINC2719758 (reference code) implies screening potential
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide () C₂₀H₁₇ClN₄O₃S 428.5 g/mol Oxadiazole-indole hybrid, chloro substituent Broader heterocyclic diversity LOX inhibition, α-glucosidase activity (MIC not reported)

Key Observations :

  • Lipophilicity : The target compound’s N-(4-phenylbutan-2-yl) group increases lipophilicity compared to ’s N-(4-butylphenyl), which may enhance tissue penetration but reduce aqueous solubility.
  • Bioactivity Trends : Compounds with indole-oxadiazole motifs () exhibit enzyme inhibition, suggesting the target compound’s sulfanyl acetamide group could similarly interact with catalytic sites .
Hydrogen Bonding and Crystal Packing

highlights that sulfanyl acetamide derivatives often form intramolecular N–H⋯N hydrogen bonds, stabilizing folded conformations. For example, N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound I) exhibits a 42.25° dihedral angle between pyrimidine and phenyl rings, influencing crystal packing and solubility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.